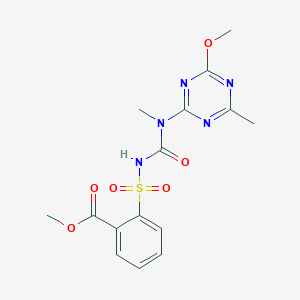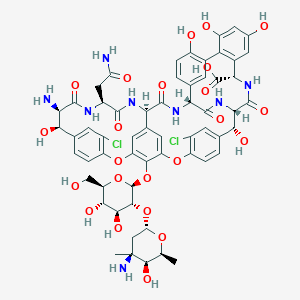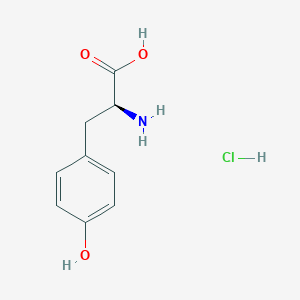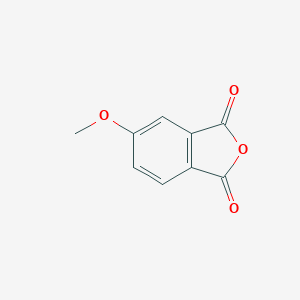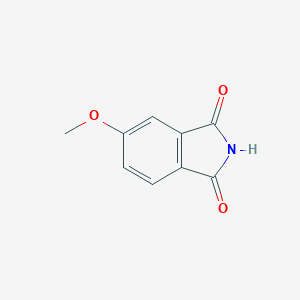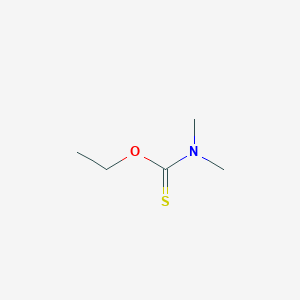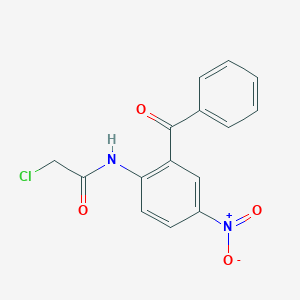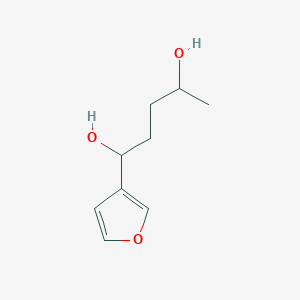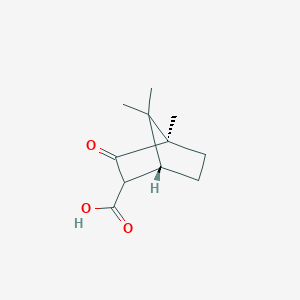
d-Camphocarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
d-Camphocarboxylic acid, also known as d-2-oxo-3-bornanecarboxylic acid, is a bicyclic monoterpenoid compound with the molecular formula C₁₁H₁₆O₃. It is derived from camphor and is characterized by its distinct camphor-like odor. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: d-Camphocarboxylic acid can be synthesized through the carboxylation of d-camphor. The process involves the reaction of d-camphor with carbon dioxide in the presence of a base, typically under high-pressure conditions. The reaction yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The product is then purified through crystallization from solvents such as benzene, water, ether, or alcohol .
Chemical Reactions Analysis
Types of Reactions: d-Camphocarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form camphoric acid.
Reduction: Reduction reactions can convert it into camphor derivatives.
Substitution: It can participate in substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions at the carboxyl group.
Major Products Formed:
Oxidation: Camphoric acid.
Reduction: Various camphor derivatives.
Substitution: Substituted camphorcarboxylic acids
Scientific Research Applications
d-Camphocarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: It is employed in the production of fragrances and flavoring agents due to its camphor-like odor .
Mechanism of Action
The mechanism of action of d-camphocarboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to its antimicrobial and anti-inflammatory effects. The compound’s bicyclic structure allows it to fit into enzyme active sites, thereby blocking substrate access and inhibiting enzyme function .
Comparison with Similar Compounds
d-Camphoric acid: A related compound with similar structural features but different functional groups.
Camphor: The parent compound from which d-camphocarboxylic acid is derived.
Borneol: Another bicyclic monoterpenoid with similar applications in fragrance and flavor industries.
Uniqueness: this compound is unique due to its specific carboxylation at the 2-position of the camphor skeleton, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of chiral molecules and pharmaceuticals .
Properties
CAS No. |
18530-30-8 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
(1R,4R)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7?,11+/m1/s1 |
InChI Key |
XNMVAVGXJZFTEH-XGLFCGLISA-N |
SMILES |
CC1(C2CCC1(C(=O)C2C(=O)O)C)C |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C(C2=O)C(=O)O |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2C(=O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


